2-Deoxy-L-fucose

Übersicht

Beschreibung

2-Deoxy-2-fluoro-L-fucose is an L-fucose analog and a fucosylation inhibitor . It inhibits the de novo synthesis of GDP-fucose in mammalian cells . Fucosylation is a well-defined biomarker for progression in many human cancers, such as pancreatic and hepatocellular carcinoma .

Synthesis Analysis

The synthesis of 2-Deoxy-2-fluoro-L-fucose involves the inhibition of de novo synthesis of GDP-fucose in mammalian cells . It’s also reported that 2-Deoxy-2-fluoro-L-fucose inhibits the efficient production of short-chain fatty acids and is involved in cross-feeding microbial interactions .Molecular Structure Analysis

The molecular formula of 2-Deoxy-2-fluoro-L-fucose is C6H11FO4 . Its average mass is 166.148 Da and its monoisotopic mass is 166.064133 Da .Chemical Reactions Analysis

2-Deoxy-2-fluoro-L-fucose is a potent inhibitor of the plant cell elongation . After feeding plant seedlings with 2F-Fuc, this monosaccharide derivative is deacetylated and converted by the endogenous metabolic machinery into the corresponding nucleotide-sugar, which then efficiently inhibits Golgi-localized fucosyltransferases .Physical And Chemical Properties Analysis

2-Deoxy-2-fluoro-L-fucose has a molecular formula of C6H11FO4 . Its average mass is 166.148 Da and its monoisotopic mass is 166.064133 Da .Wissenschaftliche Forschungsanwendungen

Overview

L-Fucose, a natural deoxy hexose, has a variety of physiological effects and potential applications in the pharmaceutical, cosmetic, and food industries. Microbial synthesis via metabolic engineering is an efficient way to produce L-Fucose. Notably, a metabolically engineered Escherichia coli strain demonstrated high L-Fucose productivity with titers reaching up to 51.05 g/L in fed-batch cultivation. The synthesis was not significantly affected by lactose, and there was minimal residue of 2'-fucosyllactose throughout the cultivation processes, showing significant potential for industrial applications (Meng et al., 2023).

Biological Functions of Fucose in Mammals

Overview

Fucose is involved in various biological functions in mammals, including immunity and cancer. Fucose modifications have been implicated in developmental processes in mice and human disorders like leukocyte adhesion deficiency type II. The altered levels of fucosylated proteins serve as diagnostic tools for cancer. Furthermore, chemically modified fucose analogs can be used to alter fucose-dependent processes or as tools for understanding them (Schneider et al., 2017).

Engineering Escherichia coli for L-Fucose Production

Overview

The production of L-Fucose can be achieved by engineering Escherichia coli. Modifications to the strain genome allowed for efficient production of L-Fucose from 2′-fucosyllactose (2′-FL), demonstrating an efficient one-pot biosynthesis strategy. This makes large-scale industrial production of L-Fucose feasible, with a production of 16.7 g/L of L-Fucose in a fed-batch fermentation (Liu et al., 2019).

Fucose: Biosynthesis and Biological Function in Mammals

Overview

Fucose-containing glycans in mammals play crucial roles in various biological processes, including blood transfusion reactions, leukocyte-endothelial adhesion, and signaling by the Notch receptor family. Alterations in fucosylated oligosaccharides are observed in pathological processes like cancer and atherosclerosis. The deficiency of fucose leads to complex phenotypes in humans and mice, emphasizing the importance of fucosylated glycans and the biosynthetic processes leading to the formation of GDP-fucose (Becker & Lowe, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

A bacterial biosensor of fucose was validated with good sensitivity and precision . A biological method for quantifying fucose could be useful for nutraceutical and microbiological applications, as well as molecular diagnostics . The light-controlled release of 2-fluoro-l-fucose, an inhibitor of the root cell elongation, from a nitrobenzyl-caged derivative has also been studied .

Eigenschaften

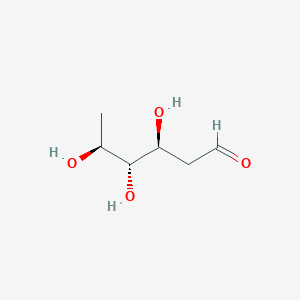

IUPAC Name |

(3S,4R,5S)-3,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFRNGYBHLBCMB-HCWXCVPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](CC=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940809 | |

| Record name | 2,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-L-fucose | |

CAS RN |

19165-06-1 | |

| Record name | 2-Deoxy-L-fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dideoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

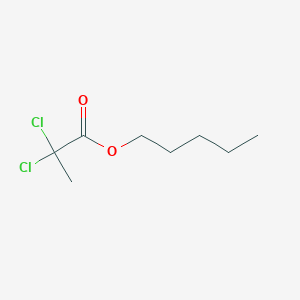

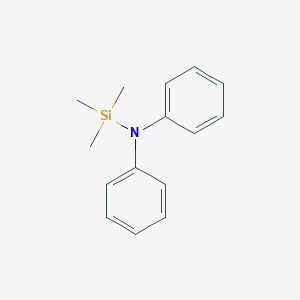

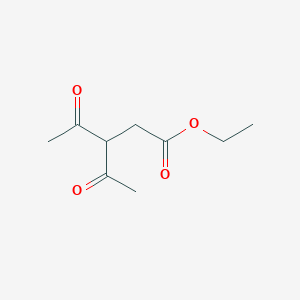

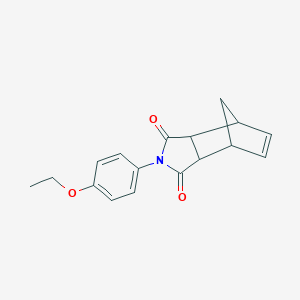

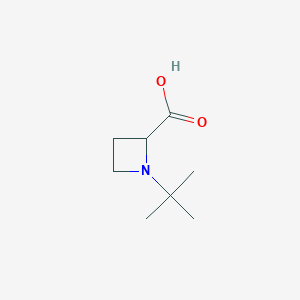

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

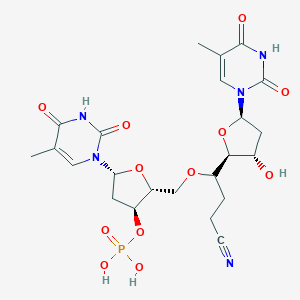

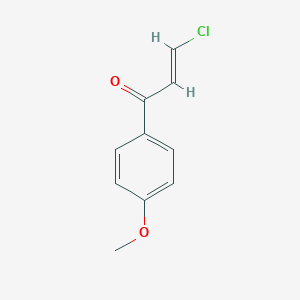

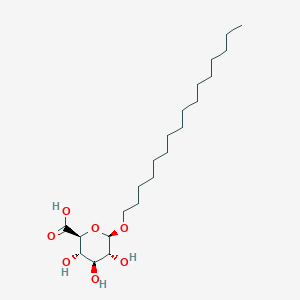

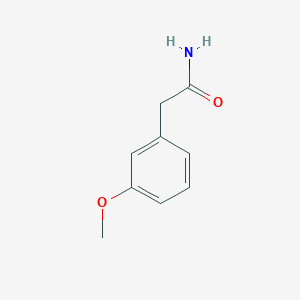

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.